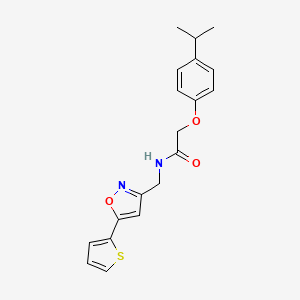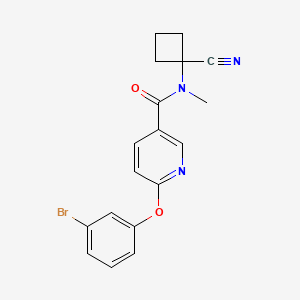
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide, also known as BAY-678, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by preventing neuronal cell death in animal models of neurodegenerative disorders.
Mechanism of Action
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide selectively binds to the ATP-binding site of CK2, which inhibits its kinase activity. This inhibition of CK2 leads to the dysregulation of various cellular processes such as cell proliferation, differentiation, and apoptosis, which ultimately leads to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-7, which are key enzymes involved in programmed cell death. In addition, this compound inhibits the phosphorylation of Akt, which is a protein involved in cell survival and proliferation. Inflammatory cytokines such as TNF-α, IL-6, and IL-1β are also downregulated by this compound. Furthermore, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in neuronal survival and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide in lab experiments is its high selectivity for CK2, which allows for the specific inhibition of this protein kinase. In addition, this compound has been shown to have good pharmacokinetic properties such as high oral bioavailability and good tissue penetration. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain lab experiments.
Future Directions
There are several future directions for the research on 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the combination of this compound with other anticancer drugs or anti-inflammatory agents could potentially enhance its therapeutic effects. Finally, the elucidation of the crystal structure of this compound bound to CK2 could provide valuable insights into its mechanism of action and aid in the development of more potent inhibitors.
Synthesis Methods
The synthesis of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-bromophenol with 1-cyanocyclobutane in the presence of a base to form the corresponding cyanocyclobutylphenol. The next step involves the reaction of the cyanocyclobutylphenol with N-methyl-3-pyridinecarboxamide in the presence of a coupling agent to form this compound. The overall yield of this synthesis is around 25%.
properties
IUPAC Name |
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-22(18(12-20)8-3-9-18)17(23)13-6-7-16(21-11-13)24-15-5-2-4-14(19)10-15/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDNTHMEUNZUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)
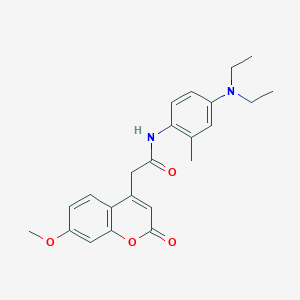


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
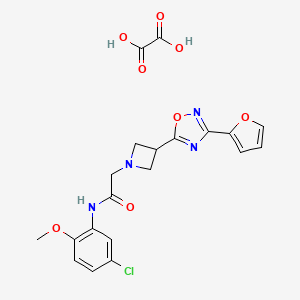
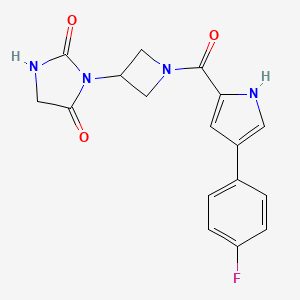
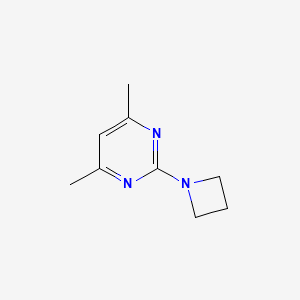
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)
